molecular formula C22H14BrClFNOS B13110076 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13110076
M. Wt: 474.8 g/mol
InChI Key: LKXRZWVKMUAKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves multiple steps, including the formation of the indole core and subsequent functionalizationCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various halogenating agents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole include other indole derivatives with different substituents. These compounds share a common indole core but differ in their functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:

These compounds highlight the diversity of indole derivatives and their potential for various applications.

Properties

Molecular Formula

C22H14BrClFNOS

Molecular Weight

474.8 g/mol

IUPAC Name

3-bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrClFNOS/c23-13-9-15(25)21-17-8-12-7-14(24)3-4-16(12)26(17)22(27-18(21)10-13)20-6-5-19(28-20)11-1-2-11/h3-11,22H,1-2H2

InChI Key

LKXRZWVKMUAKTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(S2)C3N4C5=C(C=C(C=C5)Cl)C=C4C6=C(O3)C=C(C=C6F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.